molecular formula C8H4BrF5 B7838198 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene

4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene

Cat. No.: B7838198
M. Wt: 275.01 g/mol
InChI Key: NLBPNEIPGJBIPE-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. Bromination and subsequent introduction of difluoromethyl and trifluoromethyl groups can be achieved using specific reagents and conditions.

  • Difluoromethylation: Late-stage difluoromethylation techniques can be employed to introduce the difluoromethyl group onto the benzene ring.

  • Trifluoromethylation: Trifluoromethylation can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: The industrial production of this compound involves large-scale halogenation and trifluoromethylation reactions, often using continuous flow reactors to ensure efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can be performed to remove halogen atoms, leading to the formation of less halogenated derivatives.

  • Substitution: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.

  • Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used for nitration, while halogenation can be achieved using bromine (Br2) or chlorine (Cl2).

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones.

  • Reduction: Less halogenated benzene derivatives.

  • Substitution: Nitrobenzene, chlorobenzene, or other substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 1-Bromo-4-(difluoromethyl)benzene

  • 1-Bromo-2-(trifluoromethyl)benzene

  • 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene

Uniqueness: 4-Bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the benzene ring, which can influence its reactivity and interaction with biological systems compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBPNEIPGJBIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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